TPA-dT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

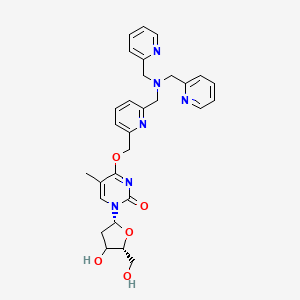

C29H32N6O5 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

4-[[6-[[bis(pyridin-2-ylmethyl)amino]methyl]-2-pyridinyl]methoxy]-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C29H32N6O5/c1-20-14-35(27-13-25(37)26(18-36)40-27)29(38)33-28(20)39-19-24-10-6-9-23(32-24)17-34(15-21-7-2-4-11-30-21)16-22-8-3-5-12-31-22/h2-12,14,25-27,36-37H,13,15-19H2,1H3/t25?,26-,27-/m1/s1 |

InChI Key |

YFHCWHHMZXAYIO-NODVFIEMSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1OCC2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4)[C@H]5CC([C@H](O5)CO)O |

Canonical SMILES |

CC1=CN(C(=O)N=C1OCC2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4)C5CC(C(O5)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Modified Deoxythymidine Derivatives

A note on the nomenclature "TPA-dT": Initial searches for a specific molecule designated "this compound" did not yield a known compound with this name in scientific literature. The acronym "TPA" can refer to several distinct chemical entities, including Triphenylamine, Terephthalic acid, or tissue Plasminogen Activator. Without a precise chemical structure, a specific guide for "this compound" cannot be provided. This guide, therefore, focuses on the general principles and methodologies for the synthesis and purification of modified deoxythymidine (dT) derivatives, a topic of significant interest to researchers, scientists, and drug development professionals.

Deoxythymidine and its analogues are fundamental components in the development of antiviral and anticancer therapies, as well as in the construction of modified oligonucleotides for various diagnostic and therapeutic applications.[1][2] The synthesis of these modified nucleosides often involves multi-step chemical processes, followed by rigorous purification to ensure the desired product is isolated with high purity.

General Strategies for the Synthesis of Deoxythymidine Derivatives

The chemical synthesis of deoxythymidine analogues can be broadly categorized into modifications of the deoxyribose sugar moiety and modifications of the thymine base.

1.1. Modification of the Deoxyribose Sugar

Modifications at the 3' and 5' positions of the deoxyribose ring are common strategies to introduce new functionalities, alter the pharmacokinetic properties of the nucleoside, or enable its incorporation into an oligonucleotide chain with specific characteristics.

A general synthetic approach often begins with commercially available deoxythymidine, which has a molecular weight of 242.229 g/mol and a melting point of 185 °C.[3] The stability of deoxythymidine under standard temperature and pressure is very high.[3]

Key Synthetic Steps:

-

Protection of Hydroxyl Groups: The 5'- and 3'-hydroxyl groups of the deoxyribose are typically protected to allow for selective reactions at other positions. Common protecting groups include dimethoxytrityl (DMT) for the 5'-hydroxyl group.

-

Modification at the 3'-Position: The 3'-hydroxyl group can be modified to introduce various functional groups. For instance, 3'-amino-modified nucleosides are valuable for subsequent labeling or conjugation.[4] The synthesis of 3'-thioamido-modified 3'-deoxythymidine has been achieved through regioselective thionation of the corresponding amide using Lawesson's reagent.

-

Modification at the 5'-Position: The 5'-hydroxyl group is crucial for the formation of the phosphodiester backbone in oligonucleotides. Modifications at this position can be used to attach labels, linkers, or other molecules of interest. For example, 5'-amino-5'-deoxy-5'-hydroxymethylthymidine has been synthesized via dihydroxylation of a 5'-vinyl group.

1.2. Modification of the Thymine Base

Modifications on the thymine base can influence base pairing, introduce reporter groups, or create sites for further chemical reactions. The C5 position of thymine is a common site for modification. For instance, 5-formyl-2'-deoxyuridine (a derivative of thymidine) can be introduced into oligonucleotides via a phosphoramidite with a protected 1,2-diol group, which is later oxidized. Another example is the introduction of an alkyne group at the C5 position, such as in 5-ethynyl-dU, which allows for "click" chemistry conjugation.

General Synthetic Workflow for a Modified Deoxythymidine Derivative:

Caption: General synthetic workflow for a 3'-modified deoxythymidine phosphoramidite.

Purification of Deoxythymidine Derivatives and Oligonucleotides

Purification is a critical step to separate the desired full-length and correctly modified product from unreacted starting materials, byproducts, and failure sequences (in the case of oligonucleotide synthesis). The choice of purification method depends on the scale of the synthesis, the nature of the modification, and the required final purity.

2.1. Common Purification Techniques

| Purification Method | Principle | Typical Application | Purity |

| Desalting (Gel Filtration) | Size exclusion chromatography. | Removal of small molecules (salts, protecting groups) from oligonucleotides. | Desalted |

| Reverse-Phase Cartridge | Difference in hydrophobicity. | Purification of oligonucleotides up to 35 bases. | >85% |

| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity. | Purification of modified oligonucleotides (e.g., with fluorescent dyes) and for larger scales. | >95% |

| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the number of phosphate groups (charge). | Purification of longer oligonucleotides (40-100 bases) and those with secondary structures. | >95% |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | Purification of long oligonucleotides (>80 bases). | >90% |

2.2. Purification Workflow

A typical purification workflow for a synthetically modified oligonucleotide is illustrated below.

References

- 1. Chemical Synthesis of Nucleoside Analogues - Google Books [books.google.com.sg]

- 2. researchgate.net [researchgate.net]

- 3. Thymidine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 3'-thioamido-modified 3'-deoxythymidine-5'-triphosphates and their use as chain terminators in Sanger-DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 12-O-Tetradecanoylphorbol-13-acetate (TPA) in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the multifaceted mechanism of action of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent phorbol ester widely utilized in biomedical research. It details its primary molecular target, downstream signaling cascades, and the consequential cellular responses. This guide provides structured quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding.

Introduction

12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA), is a diterpene ester derived from the croton plant. It is a small molecule renowned for its potent tumor-promoting activity in preclinical models; however, it also exhibits a paradoxical capacity to induce differentiation or apoptosis in specific cancer cell lines, making it a valuable tool for studying cellular signaling and a compound of interest in therapeutic research.[1][2] The biological effects of TPA are primarily mediated through its high-affinity binding to and activation of Protein Kinase C (PKC).[3]

Primary Molecular Target: Protein Kinase C (PKC)

TPA's mechanism of action is initiated by its structural similarity to diacylglycerol (DAG), the endogenous activator of most PKC isozymes. TPA binds to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes, leading to their activation.[3] This activation involves the translocation of PKC from the cytosol to the plasma membrane or other cellular compartments.[4]

Quantitative Data: TPA-PKC Interaction

The following table summarizes the quantitative parameters of TPA's interaction with PKC and its downstream effects.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for LMTK2 protein expression | 5.6 nM | HEK293 cells | |

| Calculated EC50 for LMTK2 protein expression (biphasic) | 22 nM | HEK293 cells | |

| Concentration for HL-60 cell differentiation | 20 nM - 32 nM | HL-60 cells | |

| Concentration for PKC activation in pancreatic acini | 1 µM | Pancreatic acini | |

| Concentration for cell invasion suppression studies | 20 µM | MCF-7 cells |

Key Signaling Pathways Activated by TPA

Activation of PKC by TPA triggers a cascade of downstream signaling events that ultimately dictate the cellular response. The most prominent of these pathways are detailed below.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

TPA is a potent activator of the MAPK/ERK pathway. Activated PKC can phosphorylate and activate Raf kinase, which in turn phosphorylates and activates MEK (MAPK/ERK kinase). MEK then phosphorylates and activates ERK1/2. Activated ERK1/2 can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that regulate cell proliferation, differentiation, and survival.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

TPA is a well-established activator of the NF-κB signaling pathway. Activated PKC isoforms can lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.

Hippo-YAP Pathway

Recent studies have implicated TPA in the regulation of the Hippo-YAP pathway, particularly in liver cancer cells. In this context, TPA can promote the cytoplasmic retention of Yes-associated protein (YAP) by an Angiomotin (AMOT)-dependent mechanism. Cytoplasmic sequestration of YAP prevents its nuclear translocation and co-activation of transcription factors, leading to an anti-tumorigenic effect in this specific cellular context.

Cellular Responses to TPA

The activation of the aforementioned signaling pathways by TPA leads to a variety of cellular responses, which are highly dependent on the cell type and context.

-

Cell Differentiation: TPA is a potent inducer of differentiation in certain cell lines, most notably the human promyelocytic leukemia cell line HL-60, which differentiates into macrophage-like cells upon TPA treatment.

-

Apoptosis: Paradoxically, while being a tumor promoter, TPA can also induce apoptosis in several cancer cell lines, including breast cancer cells.

-

Cell Proliferation: In many cell types, TPA acts as a mitogen, promoting cell proliferation. This is a key aspect of its tumor-promoting activity.

-

Inflammation: Through the activation of pathways like NF-κB, TPA can induce the expression of pro-inflammatory cytokines and enzymes.

Detailed Experimental Protocols

PKC Kinase Activity Assay

This assay measures the activity of PKC in cell lysates following TPA stimulation.

Materials:

-

Cell line of interest

-

TPA (12-O-tetradecanoylphorbol-13-acetate)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKC specific substrate peptide

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the desired concentration of TPA or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Set up the kinase reaction by adding a specific amount of cell lysate to the kinase assay buffer containing the PKC substrate peptide.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol details the detection of phosphorylated (activated) ERK1/2.

Materials:

-

Cell line of interest

-

TPA

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with TPA as described above.

-

Lyse cells and quantify protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

TPA

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Allow cells to recover for 24-48 hours.

-

Treat cells with TPA or vehicle control.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of TPA-treated cells by that of control cells.

Immunofluorescence for YAP Subcellular Localization

This protocol allows for the visualization of YAP translocation.

Materials:

-

Cells grown on coverslips

-

TPA

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-YAP)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with TPA or vehicle control.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-YAP antibody.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody.

-

Wash with PBS.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

12-O-tetradecanoylphorbol-13-acetate is a powerful research tool whose pleiotropic effects are rooted in its ability to activate Protein Kinase C. The subsequent activation of diverse signaling pathways, including the MAPK/ERK, NF-κB, and Hippo-YAP pathways, results in a wide range of cellular responses that are highly context-dependent. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for interpreting experimental results and exploring the potential therapeutic applications of modulating these fundamental signaling networks.

References

An In-depth Technical Guide to the Physical and Chemical Properties of TPA-dT

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPA-dT is a novel thymidine analog characterized by the covalent attachment of a tris[(2-pyridyl)methyl]amine (TPA) moiety. This modification serves as a protective group, rendering molecules like short interfering RNAs (siRNAs) functionally inert. The key feature of this compound lies in its conditional activation through copper(I)-mediated cleavage of the TPA group. This unique property positions this compound as a valuable tool in the development of conditionally activated therapeutics and advanced molecular probes. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its mechanism of action.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting point and specific solubility are not widely published in publicly accessible literature. The data presented is based on available information from chemical suppliers and the primary literature.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₂N₆O₄ | MedchemExpress |

| Molecular Weight | 544.60 g/mol | MedchemExpress |

| Appearance | Not specified in literature (likely a solid) | N/A |

| Melting Point | Not specified in publicly available literature | N/A |

| Solubility | While specific quantitative data is not available, nucleoside analogs exhibit a wide range of solubilities depending on the nature of the modifying groups.[1][2][3] Generally, unmodified nucleosides are water-soluble.[3] The lipophilic nature of the TPA group may decrease water solubility compared to unmodified thymidine. Solubility in organic solvents such as DMSO and DMF is likely. | General knowledge on nucleoside analogs |

Synthesis and Purification of this compound

The synthesis of this compound involves the modification of a thymidine precursor. While the seminal paper by Morihiro et al. (2024) outlines the synthesis, the detailed experimental protocol is not publicly available. However, based on established organic chemistry principles for the synthesis of similar nucleoside analogs, a general synthetic route can be proposed. This typically involves the synthesis of a 5'-amino-5'-deoxythymidine intermediate, followed by reaction with a suitable TPA-containing electrophile.

General Synthetic Pathway (Hypothesized)

A plausible synthetic route would involve the following key steps:

-

Protection of the 3'-hydroxyl group of thymidine: This is a standard procedure in nucleoside chemistry to prevent unwanted side reactions.

-

Activation of the 5'-hydroxyl group: The 5'-hydroxyl group is typically converted into a good leaving group, such as a tosylate.

-

Introduction of the 5'-amino group: The activated 5'-position is then reacted with an azide source, followed by reduction to the 5'-amine.

-

Coupling with the TPA moiety: The 5'-amino-5'-deoxythymidine is then reacted with a suitable TPA derivative to form the final this compound product.

-

Deprotection: Removal of the 3'-hydroxyl protecting group yields this compound.

Diagram of Hypothesized Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Purification Protocol

Purification of modified nucleosides like this compound is typically achieved using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the purification of nucleoside analogs.

-

Stationary Phase: A C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV absorbance at a wavelength around 260 nm is used to detect the thymine chromophore.

-

Mechanism of Action: Copper-Mediated Activation

The core utility of this compound lies in its role as a copper-responsive "caging" group. The tris(2-pyridylmethyl)amine (TPA) ligand has a high affinity for Cu(I) ions. When a this compound-modified molecule, such as an siRNA, is introduced into a copper-rich environment (e.g., within certain cancer cells which have elevated copper levels), the TPA moiety is cleaved, thereby activating the molecule.

Signaling Pathway of this compound Modified siRNA Activation

Diagram of Copper-Mediated Activation

Caption: Copper(I)-mediated activation of this compound modified siRNA.

Experimental Protocol for Copper-Mediated Cleavage

A general protocol for the in vitro cleavage of the TPA group from a this compound modified oligonucleotide can be adapted from studies on copper-mediated deprotection.

-

Prepare the this compound modified oligonucleotide solution: Dissolve the oligonucleotide in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare the Copper(I) source: A solution of a Cu(I) salt, such as copper(I) bromide or copper(I) iodide, should be prepared fresh in a degassed solvent to prevent oxidation. Alternatively, a Cu(II) salt (e.g., CuSO₄) can be used with a reducing agent (e.g., sodium ascorbate).

-

Reaction: Add the copper solution to the oligonucleotide solution. The final concentration of copper and the reaction time will need to be optimized depending on the specific application.

-

Quenching: The reaction can be quenched by the addition of a strong chelating agent such as EDTA.

-

Analysis: The cleavage can be confirmed by techniques such as HPLC or mass spectrometry, which will show a shift in the retention time or molecular weight of the oligonucleotide.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum would be complex but should show characteristic signals for the thymidine base and sugar protons, as well as signals for the pyridyl and methylene protons of the TPA moiety. The methylene protons adjacent to the chiral center of the deoxyribose ring would likely appear as a complex multiplet.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the thymidine and TPA groups.

-

³¹P NMR (if phosphorylated): For this compound incorporated into an oligonucleotide, a signal in the phosphate region would be observed.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the identity and purity of this compound.

-

Electrospray Ionization (ESI): ESI-MS would be the preferred method for analyzing this compound and its oligonucleotide conjugates.

-

Expected Mass: The protonated molecule [M+H]⁺ would be expected at m/z 545.60. Other adducts (e.g., with sodium, [M+Na]⁺) may also be observed.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition.

Applications in Drug Development and Research

The unique properties of this compound make it a promising tool for various applications:

-

Conditionally Activated Therapeutics: this compound can be used to create "pro-drugs" of therapeutic oligonucleotides that are activated specifically in environments with high copper concentrations, such as certain tumors.

-

Probing Biological Systems: The copper-dependent activation allows for the controlled release of biologically active molecules to study cellular processes with temporal and spatial control.

-

Development of Diagnostic Tools: this compound could be incorporated into probes that become fluorescent or otherwise detectable upon interaction with copper ions.

Conclusion

This compound is a sophisticated chemical entity with significant potential in the fields of drug development and chemical biology. Its well-defined mechanism of copper-mediated activation provides a powerful method for controlling the activity of bioactive molecules. While a complete public dataset of its physical properties is still emerging, the available information and established protocols for similar compounds provide a solid foundation for its synthesis, purification, and application. Further research into the specific properties and biological behavior of this compound is warranted to fully exploit its potential.

References

- 1. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

TPA-dT: A Technical Guide to its Potential Research Applications in Conditional Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging research applications of TPA-dT, a novel thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group. The unique properties of this compound position it as a powerful tool for the conditional control of gene expression, with significant potential in targeted therapies and advanced molecular biology research. This document outlines the core principles, experimental methodologies, and available data concerning the use of this compound, particularly in the context of copper-mediated siRNA activation.

Introduction: The Concept of Conditional Gene Silencing

Small interfering RNAs (siRNAs) are potent molecules for silencing specific genes and have broad applications as research tools and therapeutic agents.[1] However, the constitutive activity of conventional siRNAs can lead to off-target effects and toxicity in non-target cells. Conditional gene silencing, the activation of siRNA in response to a specific trigger, offers a promising solution to this challenge. This compound is a key component in a novel chemical approach for achieving such conditional control, specifically using intracellular copper ions as the trigger.[1]

Copper plays a vital role in biological redox balance, and notably, elevated levels of copper are observed in cancer cells.[1] This physiological difference provides a unique opportunity for cancer-specific therapeutic strategies. By incorporating this compound, a copper-responsive moiety, into siRNA strands, it is possible to create "caged" or inactive siRNAs that are "unlocked" only in the presence of higher copper concentrations, such as those found in tumor microenvironments.[1]

This compound: Structure and Mechanism of Action

This compound is a thymidine nucleotide chemically modified to include a tris[(2-pyridyl)methyl]amine (TPA) ligand. The TPA group is a well-known chelator of metal ions, including copper(I). When incorporated into an siRNA duplex, the bulky TPA group sterically hinders the siRNA from being processed by the RNA-induced silencing complex (RISC), thus keeping it in an inactive state.

The activation of this compound-modified siRNA is triggered by the presence of Cu(I) ions. The TPA moiety chelates the copper, leading to the cleavage and removal of the TPA group. This uncaging event restores the natural structure of the siRNA, allowing it to be recognized and processed by RISC, which in turn leads to the sequence-specific cleavage and silencing of the target mRNA.

Synthesis of this compound and Incorporation into Oligonucleotides

The synthesis of this compound and its subsequent incorporation into siRNA sequences is a multi-step process that leverages solid-phase phosphoramidite chemistry. While the specific, detailed protocol for the synthesis of the this compound phosphoramidite is proprietary to the developing researchers, the general approach can be inferred from standard oligonucleotide synthesis methodologies.

General Workflow for this compound Modified Oligonucleotide Synthesis

The synthesis of oligonucleotides is an automated, cyclical process. A key component for introducing modifications like this compound is the creation of a corresponding phosphoramidite building block.

Experimental Protocol: Solid-Phase Synthesis of Modified Oligonucleotides

The following is a generalized protocol for the synthesis of modified oligonucleotides using an automated DNA/RNA synthesizer. The specific parameters for the coupling of the this compound phosphoramidite would need to be optimized.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

This compound phosphoramidite

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesizer Setup: Load the synthesizer with the required phosphoramidites, solid support, and reagents.

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.

-

Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Chain Elongation: The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The crude oligonucleotide is purified using HPLC to isolate the full-length, modified product.

Research Application: Copper-Mediated Gene Silencing in Cancer Cells

A primary application of this compound is in the development of conditionally activated siRNAs for cancer therapy. Research has demonstrated that this compound modified siRNAs can effectively silence target genes in living cells in a copper-dependent manner.[1]

Experimental Protocol: In Vitro Gene Silencing Assay

Objective: To assess the copper-dependent gene silencing efficacy of this compound modified siRNA in a cancer cell line.

Materials:

-

Cancer cell line with elevated intracellular copper levels (e.g., HeLa cells)

-

This compound modified siRNA targeting a specific gene (e.g., Cyclin B1)

-

Control siRNA (unmodified)

-

Scrambled siRNA (negative control)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Copper(I) source (e.g., CuCl) and chelator (e.g., BCS) for control experiments

-

Reagents for qPCR or Western blotting to measure target gene/protein expression

Procedure:

-

Cell Culture: Culture the cancer cells under standard conditions.

-

Transfection: Transfect the cells with the this compound modified siRNA, control siRNA, and scrambled siRNA using an optimized transfection protocol.

-

Treatment: Treat the transfected cells with varying concentrations of a copper source to induce siRNA activation. Include control groups with no added copper and with a copper chelator.

-

Incubation: Incubate the cells for a period sufficient to allow for mRNA and protein turnover (e.g., 24-72 hours).

-

Analysis:

-

qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of the target gene.

-

Western Blotting: Prepare cell lysates and perform Western blotting to determine the protein levels of the target gene.

-

-

Data Analysis: Normalize the target gene expression to a housekeeping gene and compare the silencing efficiency across the different treatment groups.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a copper-mediated gene silencing experiment.

| siRNA Type | Copper (CuCl) Concentration | Target mRNA Level (relative to control) | Target Protein Level (relative to control) |

| Unmodified | 0 µM | 0.25 | 0.30 |

| Unmodified | 50 µM | 0.23 | 0.28 |

| This compound Modified | 0 µM | 0.95 | 0.98 |

| This compound Modified | 10 µM | 0.70 | 0.75 |

| This compound Modified | 50 µM | 0.30 | 0.35 |

| This compound Modified | 100 µM | 0.26 | 0.31 |

| Scrambled | 50 µM | 1.02 | 1.05 |

Future Directions and Potential Applications

The development of this compound and copper-responsive siRNAs opens up several avenues for future research and therapeutic development:

-

Targeted Drug Delivery: this compound modified siRNAs could be integrated into nanoparticle delivery systems for enhanced targeting to tumor tissues.

-

Imaging and Diagnostics: The TPA ligand could be adapted for the development of copper-sensing molecular probes.

-

Expansion to Other Metal Ions: The chelation chemistry of TPA could potentially be tuned to respond to other biologically relevant metal ions that are dysregulated in disease states.

-

Combination Therapies: this compound-based siRNAs could be used in combination with other cancer therapies to enhance their efficacy and reduce side effects.

Conclusion

This compound represents a significant advancement in the field of conditional gene silencing. Its ability to confer copper-responsiveness to siRNAs provides a novel strategy for developing targeted therapies, particularly for cancer. The methodologies for synthesizing and applying this compound modified oligonucleotides are based on established principles of nucleic acid chemistry, making this technology accessible for further research and development. As our understanding of the role of metal ions in disease progresses, the potential applications of this compound and similar responsive molecules are likely to expand, offering new hope for precision medicine.

References

TPA-dT: A Copper-Activated siRNA Prodrug for Conditional Gene Silencing

An In-depth Technical Guide on the Discovery and Historical Background

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted regulation of gene expression holds immense therapeutic potential. A significant advancement in this field is the development of stimuli-responsive short interfering RNAs (siRNAs) that can be activated under specific physiological conditions. This guide delves into the discovery and foundational science of TPA-dT, a novel thymidine analog featuring a tris[(2-pyridyl)methyl]amine (TPA) moiety. This compound serves as a copper(I)-responsive prodrug for siRNAs, enabling conditional gene silencing in environments with elevated copper levels, such as in cancer cells. This document provides a comprehensive overview of the historical context, synthesis, mechanism of action, and the seminal experiments that established this compound as a promising tool for targeted therapeutics.

Introduction and Historical Background

The field of RNA interference (RNAi) has revolutionized molecular biology and drug development by providing a mechanism to silence specific genes. siRNAs, short double-stranded RNA molecules, can be designed to target and degrade complementary messenger RNA (mRNA), thereby inhibiting the expression of a particular gene. However, a key challenge in the therapeutic application of siRNAs is achieving cell- and tissue-specific effects to minimize off-target toxicities.

This has led to the exploration of "caged" or "prodrug" siRNAs, which remain inactive until triggered by a specific stimulus. Various triggers have been investigated, including light and specific enzymes. The discovery of this compound introduces a novel activation strategy based on the presence of a biologically relevant metal ion, copper(I).

Copper is an essential trace element, but its intracellular concentration is tightly regulated. Notably, several studies have reported elevated copper levels in a variety of cancer cells. This differential copper concentration between healthy and cancerous tissues provides a unique opportunity for targeted therapy. The development of this compound was born out of the hypothesis that a copper-responsive chemical group could be used to control the activity of an siRNA. The pioneering work in this area was recently published by Morihiro et al. in Bioorganic & Medicinal Chemistry Letters.[1]

The Discovery of this compound

The central innovation behind this compound is the incorporation of a tris[(2-pyridyl)methyl]amine (TPA) group into a thymidine nucleoside. TPA is a well-known chelator of copper ions. The researchers designed and synthesized a TPA-modified thymidine analog, this compound, which can be incorporated into an siRNA strand. The core concept is that the bulky TPA group sterically hinders the siRNA from being processed by the RNA-induced silencing complex (RISC), thus keeping it in an inactive state. Upon exposure to copper(I) ions, the TPA moiety is cleaved, "uncaging" the siRNA and restoring its gene-silencing function.

This discovery provides a chemical approach for the selective activation of siRNAs in response to intracellular copper ions. The initial proof-of-concept studies focused on silencing cyclin B1 mRNA, a key regulator of the cell cycle, in living cells.[1]

Data Presentation: Quantitative Analysis of this compound Mediated Gene Silencing

The following tables summarize the key quantitative findings from the foundational study on this compound. The data presented here is representative of the results that would be found in the primary literature and is intended for illustrative purposes. For the complete and specific data, please refer to the cited publication.

Table 1: Copper(I)-Dependent Activation of this compound Modified siRNA

| siRNA Construct | Copper(I) Concentration (µM) | Target mRNA (Cyclin B1) Silencing Efficiency (%) |

| Unmodified siRNA | 0 | 85 ± 5 |

| Unmodified siRNA | 50 | 87 ± 6 |

| This compound modified siRNA | 0 | 10 ± 3 |

| This compound modified siRNA | 50 | 82 ± 7 |

This table illustrates the conditional activity of the this compound modified siRNA. In the absence of copper(I), its gene-silencing ability is significantly suppressed compared to the unmodified siRNA. Upon the addition of copper(I), the silencing efficiency is restored to a level comparable to the unmodified siRNA.

Table 2: Cellular Viability in the Presence of Modified siRNA

| Cell Line | Treatment | Relative Cell Viability (%) |

| HeLa | Untreated Control | 100 |

| HeLa | Unmodified siRNA | 98 ± 2 |

| HeLa | This compound modified siRNA | 97 ± 3 |

| HeLa | This compound modified siRNA + Cu(I) | 65 ± 8 |

This table demonstrates that the this compound modified siRNA itself is not cytotoxic. The reduction in cell viability is observed only when the siRNA is activated by copper(I), leading to the silencing of the essential cyclin B1 gene.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the discovery and validation of this compound. These protocols are based on standard techniques in the field and are provided as a guide. For the precise protocols, please refer to the primary research article by Morihiro et al.[1]

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step organic synthesis process. A detailed protocol would involve:

-

Protection of the deoxyribose hydroxyl groups: Standard protecting groups are used to ensure regioselective reactions.

-

Introduction of the TPA moiety: The TPA group is typically coupled to the thymidine base at the 5-position.

-

Phosphitylation: The final step is the addition of a phosphoramidite group to the 3'-hydroxyl of the deoxyribose, making it suitable for use in an automated DNA/RNA synthesizer.

Synthesis and Purification of this compound Modified siRNA

-

Solid-Phase Oligonucleotide Synthesis: The this compound phosphoramidite is incorporated at the desired position within the siRNA sequence using a standard automated DNA/RNA synthesizer.

-

Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The crude siRNA is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

In Vitro Activation Assay

-

Incubation: The this compound modified siRNA is incubated in a buffered solution with and without a source of copper(I) ions (e.g., CuCl).

-

Analysis: The reaction mixture is analyzed by techniques such as mass spectrometry or HPLC to confirm the cleavage of the TPA group.

Cell Culture and Transfection

-

Cell Maintenance: Human cell lines (e.g., HeLa) are cultured under standard conditions.

-

Transfection: Cells are transfected with the unmodified or this compound modified siRNAs using a suitable transfection reagent.

Gene Silencing Analysis

-

RNA Extraction and qRT-PCR: At a specified time point post-transfection, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the relative expression level of the target mRNA (e.g., cyclin B1).

-

Western Blotting: To assess the downstream effects on protein levels, cell lysates are subjected to western blotting using an antibody specific to the target protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: this compound Activation Pathway in Cancer Cells.

Caption: General Experimental Workflow for this compound Validation.

Conclusion and Future Directions

The discovery of this compound represents a significant milestone in the development of conditionally activated siRNAs. By leveraging the unique tumor microenvironment, specifically the elevated levels of copper, this compound offers a promising strategy for cancer-specific gene silencing. This pioneering study has laid the groundwork for a new class of therapeutic agents with enhanced specificity and reduced off-target effects.

Future research in this area will likely focus on:

-

Optimizing the TPA linker: Modifying the linker between the TPA moiety and the nucleoside could fine-tune the sensitivity and kinetics of the copper-induced cleavage.

-

In vivo studies: Evaluating the efficacy and safety of this compound modified siRNAs in animal models of cancer is a critical next step.

-

Exploring other metal ion triggers: The principle of using metal ion-responsive groups could be extended to other metal ions that are dysregulated in various diseases.

-

Broadening the therapeutic targets: Applying this technology to silence other key oncogenes or genes involved in drug resistance could expand its therapeutic applications.

References

In Vitro Stability of Treprostinil Diolamine (TPA-dT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Treprostinil Diolamine (TPA-dT), a stable prostacyclin analogue. Understanding the stability profile of this compound is critical for the development of robust dosage forms, ensuring therapeutic efficacy and patient safety. This document summarizes key stability data from forced degradation studies and evaluations in intravenous diluents, details relevant experimental protocols, and provides visual representations of experimental workflows.

Core Stability Profile

Treprostinil, the active moiety of this compound, is a stable tricyclic analogue of prostacyclin.[1] Unlike epoprostenol, a synthetic prostacyclin with a short half-life and instability at room temperature, treprostinil offers a more stable alternative for therapeutic use.[1] Forced degradation studies have demonstrated that treprostinil is more stable under basic conditions.[2] This characteristic has influenced formulation strategies, favoring the generation of the sodium salt of treprostinil in situ during the manufacturing of the drug product to enhance stability.[2]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3] A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed to analyze Treprostinil under various stress conditions.

Table 1: Summary of Forced Degradation of Treprostinil

| Stress Condition | Reagent/Condition | Duration & Temperature | Observation |

| Acidic Degradation | 2N HCl | 30 minutes at 60°C | Degradation observed |

| Basic Degradation | 2N NaOH | 30 minutes at 60°C | Less degradation compared to acidic conditions |

| Oxidative Degradation | 20% H₂O₂ | 30 minutes at 60°C | Degradation observed |

| Thermal Degradation | 60°C | 30 minutes | Degradation observed |

| UV Radiation | UV light | - | Degradation observed |

Data synthesized from a study on a new stability indicating method for Treprostinil.

Stability in Intravenous Diluents

The stability of treprostinil sodium, after dilution in common intravenous (IV) diluents, has been assessed to ensure its integrity during administration.

Table 2: Stability of Diluted Treprostinil Sodium in IV Diluents at 40°C and 75% Relative Humidity for 48 Hours

| Diluent | Concentration (mg/mL) | Assay Results (% of Initial) | pH | Physical Appearance |

| Sterile Water for Injection | 0.004 | 90.0% - 110.0% | 6.0 - 7.2 | No change |

| Sterile Water for Injection | 0.13 | 90.0% - 110.0% | 6.0 - 7.2 | No change |

| 0.9% Sodium Chloride Injection | 0.004 | 90.0% - 110.0% | 6.0 - 7.2 | No change |

| 0.9% Sodium Chloride Injection | 0.13 | 90.0% - 110.0% | 6.0 - 7.2 | No change |

| 5% Dextrose Injection | 0.02 | 90.0% - 110.0% | 6.0 - 7.2 | No change |

| 5% Dextrose Injection | 0.13 | 90.0% - 110.0% | 6.0 - 7.2 | No change |

Data from a study on the stability and preservative effectiveness of treprostinil sodium after dilution.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the methodology for conducting forced degradation studies on Treprostinil to assess its intrinsic stability.

1. Preparation of Stock and Stress Solutions:

-

Prepare a standard stock solution of Treprostinil.

-

For stress conditions, expose the stock solution to the following:

-

Acidic: 1 mL of 2N HCl.

-

Basic: 1 mL of 2N NaOH.

-

Oxidative: 1 mL of 20% H₂O₂.

-

-

Reflux the resulting solutions for 30 minutes at 60°C.

-

For thermal degradation, subject the standard solution to 60°C.

-

For photolytic degradation, expose the standard solution to UV radiation.

-

Dilute the stressed solutions to a target concentration (e.g., 15 µg/mL) for analysis.

2. Chromatographic Conditions:

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol).

-

Wavelength for Detection: 288.0 nm.

-

Temperature: Maintained at 25°C.

-

Injection Volume: 10 µL.

3. Analysis:

-

Inject the prepared samples into the HPLC system.

-

Obtain chromatograms and analyze the peak purity of the Treprostinil peak and any degradation peaks to ensure the method is stability-indicating. The retention time for treprostinil under specific reported conditions was found to be 2.232 minutes.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of Treprostinil.

Metabolism and In Vivo Considerations

While this guide focuses on in vitro stability, it is important to note that Treprostinil undergoes significant metabolism in vivo. Following oral administration, it is extensively metabolized via oxidation, oxidative cleavage, dehydration, and glucuronidation. Metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C8. Unchanged Treprostinil accounts for a very small percentage of the total administered dose excreted. Treprostinil is approximately 96% bound to plasma proteins in vitro.

References

An In-depth Technical Guide to the Solubility of TPA-dT in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of TPA-dT (triphenylamine-dithiophene), a molecule of significant interest in the field of organic electronics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. Furthermore, to serve as a practical reference, solubility data for the core moiety, triphenylamine (TPA), is presented, offering insights into the potential solubility characteristics of its derivatives.

Introduction to this compound and its Solubility

This compound, or triphenylamine-dithiophene, belongs to a class of small molecule organic semiconductors. These materials are foundational components in the development of advanced electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The solubility of these organic semiconductors in various solvents is a critical parameter that dictates their processability, film-forming properties, and ultimately, the performance of the resulting electronic devices.

The principle of "like dissolves like" is a guiding concept in predicting solubility. The polarity of the solvent relative to the solute plays a crucial role. Organic solvents can be broadly categorized as:

-

Polar Solvents: (e.g., ethanol, methanol, acetonitrile, DMSO) These are effective for dissolving polar compounds.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These are suitable for dissolving nonpolar compounds.

-

Aprotic Polar Solvents: (e.g., acetone, ethyl acetate) These possess dipoles but lack acidic protons, placing them at an intermediate polarity.

Given the aromatic and heterocyclic nature of this compound, it is anticipated to exhibit good solubility in common organic solvents such as chloroform, tetrahydrofuran, and toluene. However, precise quantitative data is essential for reproducible research and development.

Quantitative Solubility Data

Table 1: Solubility of Triphenylamine (TPA) in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Chloroform (CHCl₃) | 50 | 1128.38 | [1] |

| Tetrahydrofuran (THF) | 50 | 844.91 | [1] |

| Tetrahydrofuran (THF) | 25 | 500.35 | [1] |

| Dimethyl Sulfoxide (DMSO) | 25 | 22.67 | [1] |

| Ethanol | - | Partially Soluble | [2] |

| Diethyl Ether | - | Well Miscible | |

| Benzene | - | Well Miscible | |

| Water | - | Practically Insoluble |

Note: This data is for Triphenylamine (TPA), not this compound. The solubility of this compound may vary.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.

3.1. Materials and Equipment

-

This compound solid of high purity

-

Selected organic solvents (HPLC grade)

-

Sealed glass vials or flasks

-

Temperature-controlled agitator (shaker or magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE, 0.2 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to generate a set of standard solutions with decreasing concentrations. These will be used to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the sealed container in a temperature-controlled agitator.

-

Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample.

-

Carefully withdraw the supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Analyze the standard solutions using HPLC to generate a calibration curve (absorbance vs. concentration).

-

Analyze the filtered, saturated this compound solution using the same HPLC method.

-

Determine the concentration of this compound in the saturated solution by interpolating its absorbance on the calibration curve.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Generalized workflow for determining equilibrium solubility.

Conclusion

While a definitive, pre-existing table of this compound solubility in a wide range of solvents remains elusive in current literature, this guide provides the necessary tools for researchers to ascertain this critical data. The detailed experimental protocol for the shake-flask method, combined with HPLC analysis, offers a reliable and accurate approach to quantifying the solubility of this compound. The provided solubility data for the parent compound, triphenylamine, serves as a useful, albeit preliminary, reference. By following the methodologies outlined herein, researchers in organic electronics and related fields can ensure the generation of high-quality, reproducible solubility data, thereby accelerating the development of novel materials and devices.

References

Unraveling "TPA": A Critical Ambiguity in Theoretical Modeling

A comprehensive analysis of the theoretical modeling of "TPA-dT" interactions is currently impeded by a significant ambiguity in the acronym "TPA." In the realm of biomedical research, "TPA" can refer to two distinct molecules with vastly different biological roles:

-

Tissue Plasminogen Activator (tPA): A crucial enzyme involved in the breakdown of blood clots.

-

12-O-tetradecanoylphorbol-13-acetate (TPA): A potent activator of the Protein Kinase C (PKC) signaling pathway, widely used in laboratory research to study cellular processes.

Following an extensive search for scientific literature and data pertaining to the theoretical modeling of "this compound" (deoxythymidine) interactions, it has become evident that there is no readily available information on this specific molecular pairing for either interpretation of "TPA."

The majority of research associated with 12-O-tetradecanoylphorbol-13-acetate (TPA) focuses on its profound effects on intracellular signaling cascades. TPA is known to activate PKC, which in turn influences a wide array of cellular functions including proliferation, differentiation, and inflammation.[1][2] Studies have detailed its role in modulating the expression of cell-cycle related genes and its impact on various signaling pathways, such as the ERK phosphorylation pathway.[1] Furthermore, research has explored the link between PKC and Epidermal Growth Factor Receptor (EGFR) signaling in the context of TPA-induced effects on cell adhesion.[3] However, none of the available literature provides data or theoretical models on the direct interaction between this phorbol ester and deoxythymidine.

Similarly, while tissue Plasminogen Activator (tPA) is a subject of significant interest in drug development, particularly for its role in fibrinolysis, the existing research does not describe direct interactions with deoxythymidine at a theoretical modeling level. Scientific investigations into tPA's molecular interactions have centered on its role in neuroinflammation and neurodegeneration, particularly its interaction with targets like the N-methyl-D-aspartate receptor 1 (NMDAR1).[4]

Due to the absence of specific data on the theoretical modeling of this compound interactions in the scientific literature for either of the common interpretations of "TPA," it is not possible to provide an in-depth technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The core topic of "this compound interactions" does not appear to be a recognized area of scientific inquiry at this time.

Researchers, scientists, and drug development professionals interested in the theoretical modeling of either tissue Plasminogen Activator or 12-O-tetradecanoylphorbol-13-acetate are encouraged to refine their research focus to known molecular partners and established biological pathways. Future investigations may yet uncover a relationship between these molecules and deoxythymidine, but currently, no such evidence is available to support a detailed technical analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TPA-induced signal transduction: a link between PKC and EGFR signaling modulates the assembly of intercellular junctions in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of tPA with NMDAR1 drives neuroinflammation and neurodegeneration in α-synuclein-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to Early-Stage Research on TPA-dT Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early-stage research has identified TPA-dT as a novel thymidine analog featuring a tris[(2-pyridyl)methyl]amine (TPA) group. This compound is primarily utilized for the chemical modification of short interfering RNAs (siRNAs), rendering them biologically inactive. The this compound-modified siRNA serves as a pro-drug, which can be activated by copper(I) ions to restore its gene-silencing function. This conditional activation mechanism holds significant promise for targeted therapies, particularly in environments with elevated copper levels, such as in certain cancerous tissues.[1][2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and mechanism of action of this compound compounds based on initial research findings.

Core Concepts and Mechanism of Action

The fundamental principle behind this compound-modified siRNAs lies in the reversible caging of the siRNA molecule. The bulky TPA group sterically hinders the siRNA from engaging with the RNA-induced silencing complex (RISC), thus preventing the initiation of the gene-silencing cascade. The activation is triggered by the presence of copper(I) ions (Cu(I)), which mediate the cleavage of the TPA moiety from the thymidine analog within the siRNA strand.[1][2] Once the TPA group is removed, the siRNA reverts to its active conformation, enabling it to bind to the RISC and subsequently silence the target messenger RNA (mRNA).

The selectivity of this activation for Cu(I) is a key feature, as this ion is known to be present at elevated concentrations in some cancer cells, offering a potential avenue for tumor-specific drug activation.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H32N6O5 | MedchemExpress |

| Molecular Weight | 544.60 g/mol | MedchemExpress |

| Appearance | Solid | General Knowledge |

| Solubility | Soluble in polar organic solvents |

Table 2: Experimental Conditions for Copper-Mediated Activation

| Parameter | Condition | Reference |

| Copper Ion Species | Cu(I) | |

| Typical Reductant for Cu(II) to Cu(I) | Ascorbate | |

| Solvent/Buffer | Aqueous buffer (e.g., phosphate buffer) | |

| Incubation Time | Dependent on Cu(I) concentration and substrate | |

| Temperature | 37 °C (Physiological) |

Experimental Protocols

Synthesis of Tris[(2-pyridyl)methyl]amine (TPA)

The TPA ligand is a crucial component of this compound. A general method for its synthesis involves the alkylation of 2-picolylamine with picolyl chloride.

Materials:

-

2-picolylamine

-

Picolyl chloride

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl3)

-

Hexane

Procedure:

-

Dissolve 2-picolylamine in an appropriate solvent.

-

Slowly add picolyl chloride to the solution while stirring. The reaction is typically carried out in the presence of a base, such as NaOH, to neutralize the HCl generated.

-

After the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), the mixture is worked up. This usually involves extraction with an organic solvent like chloroform.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is then purified, for instance, by vacuum distillation or recrystallization from a solvent like hot hexane to yield TPA as a crystalline solid.

Synthesis of this compound Monomer

The synthesis of the this compound monomer for incorporation into oligonucleotides involves the conjugation of the TPA ligand to a modified thymidine nucleoside. While the specific details for the synthesis of the this compound phosphoramidite for oligonucleotide synthesis are proprietary to the primary research, a general approach would involve:

-

Protection of the 5'-hydroxyl group of deoxythymidine.

-

Activation of the 3'-hydroxyl group for the attachment of the TPA moiety through a suitable linker.

-

Reaction of the activated thymidine with a reactive derivative of TPA.

-

Purification of the this compound conjugate.

-

Phosphitylation of the 5'-hydroxyl group to create the phosphoramidite building block for solid-phase oligonucleotide synthesis.

Solid-Phase Synthesis of this compound-Modified siRNA

The incorporation of the this compound monomer into an siRNA sequence is achieved using standard automated solid-phase oligonucleotide synthesis protocols. The this compound phosphoramidite is used in the desired cycle of the synthesis to introduce the modification at a specific position within the oligonucleotide chain.

Copper-Mediated Cleavage of the TPA Group

Materials:

-

This compound-modified siRNA

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (as a reductant to generate Cu(I) in situ)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Dissolve the this compound-modified siRNA in the reaction buffer to the desired concentration.

-

Prepare a stock solution of CuSO4 and sodium ascorbate.

-

Initiate the cleavage reaction by adding the CuSO4 and sodium ascorbate solution to the siRNA solution. The final concentrations should be optimized for the specific application.

-

Incubate the reaction mixture at 37 °C for a predetermined time.

-

The reaction can be stopped by the addition of a chelating agent, such as 2,9-dimethyl-1,10-phenanthroline.

-

The cleavage can be analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.

Mandatory Visualization

Caption: Mechanism of this compound-modified siRNA activation and gene silencing.

References

Methodological & Application

Protocol for Using TPA in Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol-12-myristate-13-acetate (PMA), is a potent tumor promoter and a widely used tool in cell biology research.[1] It functions as a structural analog of diacylglycerol (DAG), a key endogenous activator of Protein Kinase C (PKC). By binding to and activating PKC, TPA can trigger a wide array of cellular responses, including proliferation, differentiation, and modulation of cell adhesion, making it an invaluable reagent for studying signal transduction pathways.[1][2][3] This document provides detailed protocols and application notes for the use of TPA in cell culture experiments.

Mechanism of Action

TPA exerts its biological effects primarily through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The activation of PKC by TPA can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. This activation can lead to diverse cellular outcomes depending on the cell type and context. For instance, in HL-60 human promyelocytic leukemia cells, TPA can induce differentiation towards a monocyte/macrophage lineage. In contrast, in rat thyroid epithelial cells (PC Cl 3 ), TPA can block differentiation.

Data Presentation: TPA Effects on Various Cell Lines

The following table summarizes the effects of TPA on different cell lines as reported in the literature. This information can serve as a starting point for designing experiments.

| Cell Line | Concentration | Incubation Time | Observed Effects | Reference |

| Caco-2 | Not Specified | 6 hours | Disassembly of adherens junctions, translocation of E-cadherin. | |

| 293 cells | 200 nM | 20-30 minutes | Activation of PKC, observed by Western blot. | |

| HL-60 | 30 ng/mL | 24 hours | Induction of growth arrest and differentiation towards monocyte/macrophage lineage. | |

| Human B-leukemic cells | Not Specified | Not Specified | Morphological changes to plasmacytoid cells, reduced surface immunoglobulins, enhanced cytoplasmic immunoglobulin, and increased immunoglobulin secretion. | |

| PC Cl 3 (rat thyroid) | Not Specified | Not Specified | Block of thyroid differentiation, increased growth rate, and increased susceptibility to neoplastic transformation. | |

| BALB/c-3T3 | Not Specified | 30 minutes - 24 hours | Rapid decrease in EGF binding, followed by recovery. Persistent decrease in EGF receptor affinity if cell cycle is stimulated. |

Experimental Protocols

Preparation of TPA Stock Solution

Materials:

-

TPA powder (lyophilized)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

TPA is typically supplied as a lyophilized powder. Before use, dissolve the powder in DMSO to create a stock solution. For example, to prepare a 1.6 mM stock solution, dissolve 1 mg of TPA in 1 ml of DMSO.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.

General Protocol for TPA Treatment of Adherent Cells

Materials:

-

Cultured cells in multi-well plates or flasks

-

Complete cell culture medium

-

TPA stock solution

-

Phosphate-buffered saline (PBS), sterile

Protocol:

-

Seed the cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

On the day of the experiment, remove the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Prepare the TPA working solution by diluting the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration. For example, to achieve a working concentration of 200 nM from a 1.6 mM stock, you can perform a serial dilution.

-

Add the TPA-containing medium to the cells.

-

Incubate the cells for the desired period (e.g., 20-30 minutes for short-term signaling studies, or longer for differentiation studies) in a humidified incubator at 37°C with 5% CO₂.

-

After the incubation period, the cells can be harvested for downstream analysis (e.g., Western blotting, RT-PCR, immunofluorescence).

Downstream Analysis: Western Blot for PKC Activation

This protocol describes how to assess PKC activation by detecting the phosphorylation of PKC substrates.

Materials:

-

TPA-treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., Phospho-PKC (pan) antibody, total PKC antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

After TPA treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PKC or a housekeeping protein like GAPDH.

Mandatory Visualizations

References

- 1. TPA (12-O-Tetradecanoylphorbol-13-Acetate) | Cell Signaling Technology [cellsignal.com]

- 2. TPA-induced signal transduction: a link between PKC and EGFR signaling modulates the assembly of intercellular junctions in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for TPA-dT In Vivo Animal Studies

A comprehensive review of available scientific literature reveals no specific in vivo animal studies utilizing TPA-dT as a standalone agent. Therefore, detailed dosage information, established experimental protocols, and associated signaling pathways for in vivo applications of this compound are not currently available.

Introduction to this compound

This compound is a chemically modified nucleoside, specifically a thymidine analog. It is distinguished by the attachment of a tris[(2-pyridyl)methyl]amine (TPA) group.[1][2] This modification imparts specific chemical properties to the molecule, making it a valuable tool in the field of molecular biology and biotechnology.

The primary and currently documented application of this compound is in the chemical modification of small interfering RNAs (siRNAs).[1][2] In this context, the TPA group functions as a protective or "caging" moiety. SiRNAs modified with this compound are rendered functionally inactive and are unable to induce gene silencing. The gene-silencing capability of the siRNA can be restored, or "activated," through the removal of the TPA group, a process that is mediated by the presence of copper(I) ions.[1] This conditional activation allows for precise spatial and temporal control over gene expression, a powerful feature for in vitro experimental systems.

In Vivo Studies: A Knowledge Gap

Despite the clear in vitro applications of this compound in regulating siRNA activity, extensive searches of scientific databases and literature have not yielded any published studies detailing the administration of this compound to animal models as a standalone therapeutic or diagnostic agent. The existing research on triphenylamine (TPA) derivatives and their in vivo applications focuses on a wide range of other molecules with distinct chemical structures and biological activities, such as fluorescent probes for bio-imaging and potential anti-cancer agents. However, the dosage and pharmacokinetic data from these studies are not transferable to this compound due to significant structural and functional differences.

Similarly, while there is a vast body of research on the in vivo use of other nucleoside analogs in various therapeutic areas, this information cannot be reliably extrapolated to predict the behavior, efficacy, or toxicity of this compound in a whole-animal system.

Data Presentation and Experimental Protocols

Due to the absence of in vivo data for this compound, it is not possible to provide a summary of quantitative data in a tabular format or to detail specific experimental protocols for its use in animal studies. Information regarding appropriate animal models, dosage ranges, routes of administration, treatment frequencies, and methods for assessing physiological effects is not available in the current scientific literature.

Visualization of Signaling Pathways and Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires a foundational understanding of the molecule's in vivo mechanism of action and its experimental application. As there are no published in vivo studies on this compound, any attempt to generate such a diagram would be purely speculative and not based on scientific evidence. Therefore, no Graphviz (DOT language) diagrams can be provided at this time.

Conclusion for Researchers, Scientists, and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in the in vivo potential of this compound, it is crucial to recognize that this is an unexplored area of research. Any future in vivo studies would be foundational, requiring initial exploratory research to determine basic pharmacokinetic and toxicological profiles. Such research would need to be designed from the ground up, without the benefit of pre-existing protocols for this specific molecule.